Acetate Axial Ligand Eliminates Spurious Chloride-Mediated Redox Currents in Electrochemical Environments
MnTPP(OAc) is distinguished from Mn(III)Cl porphyrins by the complete absence of additional faradaic currents arising from ligand-centered redox activity. In a liquid-STM study at solid–liquid interfaces, Mn(III)Cl porphyrin solutions produced large, constant additional currents relative to the set tunneling current, which varied with applied bias voltage and were observed regardless of surface (HOPG or Au(111)) or tip material. These currents were unequivocally ascribed to the oxidation of chloride to chlorine concomitant with reduction of Mn(III) to Mn(II), as confirmed by UV–vis analysis of the liquid phase. In contrast, Mn(III) porphyrin solutions bearing the non-redox-active acetate axial ligand showed a complete absence of such additional currents under identical experimental conditions [1]. This property is intrinsic to the acetate ligand and is independent of the porphyrin meso-substituent identity.
| Evidence Dimension | Spurious faradaic current generation from axial ligand redox activity at solid–liquid interface |
|---|---|
| Target Compound Data | Mn(III) acetate porphyrins: no additional currents detected above the set tunneling current baseline |
| Comparator Or Baseline | Mn(III)Cl porphyrins (e.g., MnTUPCl): large, constant additional currents observed; magnitude varied with applied bias voltage; consistent across HOPG and Au(111) surfaces and PtIr, Au, and W tips |
| Quantified Difference | Qualitative binary difference: currents present (Cl⁻ ligand) vs. completely absent (OAc⁻ ligand); no measurable current attributable to acetate redox activity |
| Conditions | Liquid-STM setup; 1-phenyloctane solvent; ambient temperature; various conductive surfaces (HOPG, Au(111)) and tip materials (PtIr, Au, W) |
Why This Matters
For any application requiring manganese porphyrins in electrochemical environments (electrocatalysis, electrochemical sensing, spectroelectrochemistry), the acetate ligand prevents background redox interference that would otherwise compromise signal fidelity, baseline stability, and accurate kinetic measurements, making MnTPP(OAc) the cleaner electrochemical probe relative to its chloride analog.
- [1] Speller, S. et al. Role of redox-active axial ligands of metal porphyrins adsorbed at solid–liquid interfaces in a liquid-STM setup. Beilstein J. Nanotechnol. 2020, 11, 1264–1271. DOI: 10.3762/bjnano.11.110. View Source
